![molecular formula C20H21N5O4S B2841292 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1171034-39-1](/img/structure/B2841292.png)
4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained much attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl benzamide derivatives and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
A study by Kharchenko et al. (2008) explored the synthesis of related oxadiazole compounds, focusing on their potential biological activities. They developed novel bicyclic systems containing the 1,2,4-oxadiazol ring and predicted their biological activities using PASS prediction (Kharchenko, Detistov, & Orlov, 2008).
Synthesis and Spectral Characterisation
Mahmoud et al. (2012) synthesized various derivatives, including the 1,3,4-oxadiazol-2-yl compound, and characterized them using spectral techniques. This research contributes to understanding the chemical properties of such compounds (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Antibacterial Study of Derivatives
Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a related 1,3,4-oxadiazol compound. Their research included an antibacterial study, demonstrating the potential of these compounds in medical applications (Khalid, Aziz-ur-Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
RET Kinase Inhibitors for Cancer Therapy
Han et al. (2016) discovered novel benzamides derivatives, including those containing 1,2,4-oxadiazole, as RET kinase inhibitors. This research is significant for cancer therapy, demonstrating the therapeutic potential of such compounds (Han, Li, Ai, Sheng, Hu, Hu, & Geng, 2016).
Antimicrobial and Antitubercular Agents
Joshi et al. (2017) synthesized new analogs related to the 1,3,4-oxadiazol compound and evaluated them as potential antimicrobial and antitubercular agents. This indicates the scope of these compounds in treating infections (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Acetyl- and Butyrylcholinesterase Inhibition
Pflégr et al. (2022) explored 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetyl- and butyrylcholinesterase. This research is particularly relevant for the treatment of dementias and myasthenia gravis, showcasing the medicinal applications of these compounds (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Therapeutic Potential in Various Diseases
Siwach & Verma (2020) discussed the therapeutic potential of oxadiazole-containing compounds in various diseases. They highlighted the broad range of chemical and biological properties, including antibacterial, antiviral, and antioxidant activities (Siwach & Verma, 2020).
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c26-18(22-20-24-23-19(29-20)16-6-5-11-21-14-16)15-7-9-17(10-8-15)30(27,28)25-12-3-1-2-4-13-25/h5-11,14H,1-4,12-13H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKMXNGRPVBORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.